5-Methylhepta-1,5-dien-4-ol
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Overview
Description
5-Methylhepta-1,5-dien-4-ol is an organic compound with the molecular formula C8H14O. It is a member of the class of compounds known as alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a heptadiene backbone with a methyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhepta-1,5-dien-4-ol can be achieved through various synthetic routes. One common method involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This reaction typically requires specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methylhepta-1,5-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols.
Scientific Research Applications
5-Methylhepta-1,5-dien-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and fragrances.
Mechanism of Action
The mechanism of action of 5-Methylhepta-1,5-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
β-Bisabolene: A sesquiterpene with a similar structure but different functional groups.
m-Camphorene: Another compound with a similar backbone but different substituents.
Uniqueness
5-Methylhepta-1,5-dien-4-ol is unique due to its specific combination of a heptadiene backbone with a methyl group and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62036-50-4 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4-5,8-9H,1,6H2,2-3H3 |
InChI Key |
DZMNWBJXNUQUME-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(CC=C)O |
Origin of Product |
United States |
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